molecular formula C10H16N2O4 B3104988 (S)-3-Boc-amino-2,6-dioxopiperidine CAS No. 151367-92-9

(S)-3-Boc-amino-2,6-dioxopiperidine

Cat. No. B3104988
CAS RN: 151367-92-9
M. Wt: 228.24 g/mol
InChI Key: TUGRLMXVKASPTN-LURJTMIESA-N
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Description

(S)-3-Boc-amino-2,6-dioxopiperidine is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a cyclic amino acid derivative that has been synthesized using various methods.

Scientific Research Applications

Aminopeptidase N Inhibitors

A derivative of (S)-3-Boc-amino-2,6-dioxopiperidine was synthesized as part of a study to develop aminopeptidase N inhibitors. Aminopeptidase N is a zinc-dependent metallo-exopeptidase overexpressed in tumor cells, playing a significant role in tumor invasion, metastasis, and angiogenesis. Although the synthesized compound showed some inhibitory activity, further modification was suggested to enhance its effectiveness Xu Wen-fang, 2011.

Synthesis of Orthogonally Protected Derivatives

Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, a versatile building block for the synthesis of 4-substituted 3-aminopiperidines, was developed through a scalable synthesis. These compounds have high potential for biological activity, showcasing the utility of (S)-3-Boc-amino-2,6-dioxopiperidine in creating biologically relevant molecules H. Schramm et al., 2009.

Spirocyclic 2,6-Dioxopiperazine Derivatives

Research into amino acid-derived α-quaternary α-amino nitriles led to the synthesis of chiral spirocyclic 2,6-dioxopiperazines. This process involved cyano hydration followed by base-mediated cyclization and N-alkylation, indicating the potential of (S)-3-Boc-amino-2,6-dioxopiperidine derivatives for generating molecular diversity J. A. González-Vera et al., 2005.

N-tert-Butoxycarbonylation of Amines

A study demonstrated the efficient and environmentally benign N-tert-butoxycarbonylation of amines using a commercially available heteropoly acid. This method, involving di-tert-butyl dicarbonate, produces N-Boc-protected amino derivatives without competitive side products, highlighting a practical application in peptide synthesis and protection strategies A. Heydari et al., 2007.

properties

IUPAC Name

tert-butyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGRLMXVKASPTN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Boc-amino-2,6-dioxopiperidine

Synthesis routes and methods I

Procedure details

A mixture of N-(tert-butoxy carbonyl)-L-glutamine (4.92 g, 20 mmol) and carbonyl diimidazole (3.24 g, 20 mmol) in THF (100 mL) was refluxed for 16 h. Thereafter, solvent was removed and the crude product was recrystallized from hot EtOAc to give compound 203 (2.04 g, 45%) as white crystals: mp 214-215° C.; 1H NMR (DMSO-d6) δ 4.22 (dd, J=6.2 Hz, J=11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H); MS (CI/CH4) m/z 227 [M-1]+.
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

2,6-Dioxo-3-(t-butoxycarbonylamino)piperidine (3) was prepared and isolated as follows. A solution of N-(t-butoxycarbonyl)-L-glutamine (4.92 g) and carbonyl diimidazole (1.70 g) in THF (100 mL) was refluxed for 9 h. The solvent was removed and the crude product was recrystallized from hot EtOAc to give compound 3 (2.04 g, 45%) as white crystals: mp 214-215° C.; 1H NMR (DMSO-d6) δ 4.22 (dd, J=6.2 Hz, J=11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H); MS (CI/CH4) 227 [M-1]+.
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Boc-amino-2,6-dioxopiperidine
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(S)-3-Boc-amino-2,6-dioxopiperidine
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(S)-3-Boc-amino-2,6-dioxopiperidine
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Reactant of Route 5
(S)-3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 6
(S)-3-Boc-amino-2,6-dioxopiperidine

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